2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzoic acids or phenols.
Oxidation Reactions: Formation of carboxylate salts or anhydrides.
Reduction Reactions: Formation of alcohols or amines.
Scientific Research Applications
2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzoic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chloro-3-fluorophenylboronic acid
Uniqueness
2-Chloro-4-(3-chloro-5-fluorophenyl)benzoic acid is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various chemical and biological studies .
Properties
IUPAC Name |
2-chloro-4-(3-chloro-5-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(16)6-9)7-1-2-11(13(17)18)12(15)5-7/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVRJVFDUVQQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690519 |
Source
|
Record name | 3,3'-Dichloro-5'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-77-3 |
Source
|
Record name | 3,3'-Dichloro-5'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.